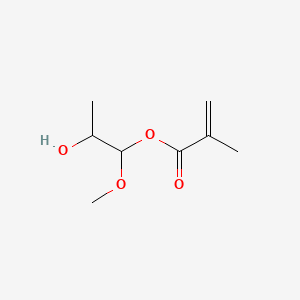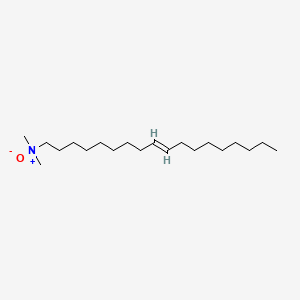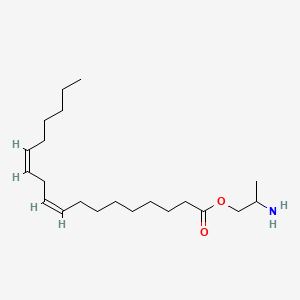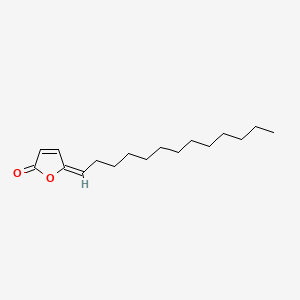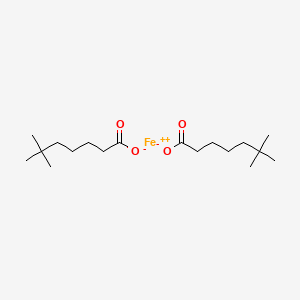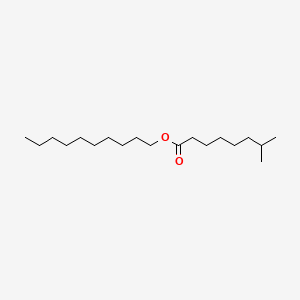
Decyl isononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl isononanoate is an ester formed from decanol (decyl alcohol) and isononanoic acid (3,5,5-trimethylhexanoic acid). It is commonly used in the cosmetics industry due to its emollient properties, which help to soften and smooth the skin . This compound is known for its excellent spreading properties and its ability to provide a silky, non-greasy feel to formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decyl isononanoate is typically synthesized through an esterification reaction between decanol and isononanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction . The reaction can be represented as follows:
Decanol+Isononanoic acid→Decyl isononanoate+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation with solvents like toluene or cyclohexane can enhance the efficiency of water removal . After the reaction, the product is purified through distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl isononanoate primarily undergoes hydrolysis, where it is broken down into decanol and isononanoic acid in the presence of water and an acid or base catalyst . It can also participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Decanol and isononanoic acid.
Transesterification: New esters depending on the alcohol used.
Applications De Recherche Scientifique
Decyl isononanoate is widely used in scientific research, particularly in the fields of chemistry and cosmetics. Its applications include:
Cosmetics: Used as an emollient and skin-conditioning agent in lotions, creams, and other personal care products.
Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations.
Industrial: Used as a plasticizer in the production of flexible plastics.
Mécanisme D'action
Decyl isononanoate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture . The compound interacts with the lipid bilayers in the stratum corneum, enhancing the skin’s barrier function and preventing water loss .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isononyl isononanoate
- Cetearyl isononanoate
- Ethylhexyl isononanoate
Uniqueness
Decyl isononanoate is unique due to its specific combination of decanol and isononanoic acid, which provides a balance of excellent spreading properties and a non-greasy feel. Compared to similar compounds, it offers a lighter texture and better skin absorption .
Propriétés
Numéro CAS |
84878-31-9 |
|---|---|
Formule moléculaire |
C19H38O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
decyl 7-methyloctanoate |
InChI |
InChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-14-17-21-19(20)16-13-11-12-15-18(2)3/h18H,4-17H2,1-3H3 |
Clé InChI |
NOIATFAZOGVHNB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)CCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



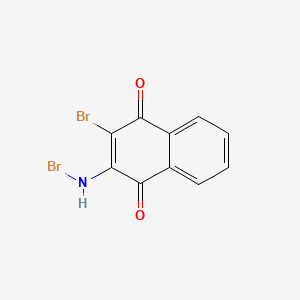
![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)




